

Spectral Analysis of 4-Iodobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Iodobenzenesulfonyl chloride*

Cat. No.: *B1203014*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Iodobenzenesulfonyl chloride** (CAS No. 98-61-3), a key reagent in organic synthesis and derivatization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **4-Iodobenzenesulfonyl chloride** is $C_6H_4ClO_2S$, with a molecular weight of 302.52 g/mol .^[1] The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The 1H NMR spectrum of **4-Iodobenzenesulfonyl chloride** in $CDCl_3$ exhibits two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.99	Doublet	2H	Ar-H ortho to $\text{-SO}_2\text{Cl}$
~7.75	Doublet	2H	Ar-H ortho to -I

Note: The exact coupling constants (J values) were not specified in the available data.

^{13}C NMR (Carbon-13 NMR)

The proton-decoupled ^{13}C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the aromatic ring. While a specific spectrum for **4-Iodobenzenesulfonyl chloride** is not readily available, typical chemical shift ranges for substituted benzenes can be used for prediction. Carbons attached to electronegative groups or halogens will be deshielded and appear at higher chemical shifts.

Chemical Shift (δ) ppm	Assignment
~140-145	C-S
~138-142	C-I
~128-132	C-H ortho to $\text{-SO}_2\text{Cl}$
~125-129	C-H ortho to -I

Note: These are estimated chemical shift ranges based on analogous structures.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Iodobenzenesulfonyl chloride** reveals characteristic absorption bands for its functional groups. The spectrum is typically acquired for a solid sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1475	Weak-Medium	Aromatic C=C stretch
~1380 & ~1180	Strong	Asymmetric & Symmetric SO ₂ stretch
~1010	Medium	In-plane C-H bend
~820	Strong	para-disubstitution pattern (C-H out-of-plane bend)
~580	Medium	C-S stretch
~550	Medium	C-I stretch

Note: The strong absorptions for the sulfonyl chloride group are highly characteristic.[7][8]

Mass Spectrometry (MS)

Mass spectrometry of **4-Iodobenzenesulfonyl chloride** is typically performed using Electron Ionization (EI), which leads to the formation of a molecular ion and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
304	21.1	[M+2] ⁺ (presence of ³⁷ Cl)
302	56.5	[M] ⁺ (Molecular Ion)
267	79.7	[M-Cl] ⁺
203	89.7	[M-SO ₂ Cl] ⁺ or [C ₆ H ₄ I] ⁺
127	3.1	[I] ⁺
76	100.0	[C ₆ H ₄] ⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observable for chlorine-containing fragments. The base peak is observed at m/z 76.[9]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented above.

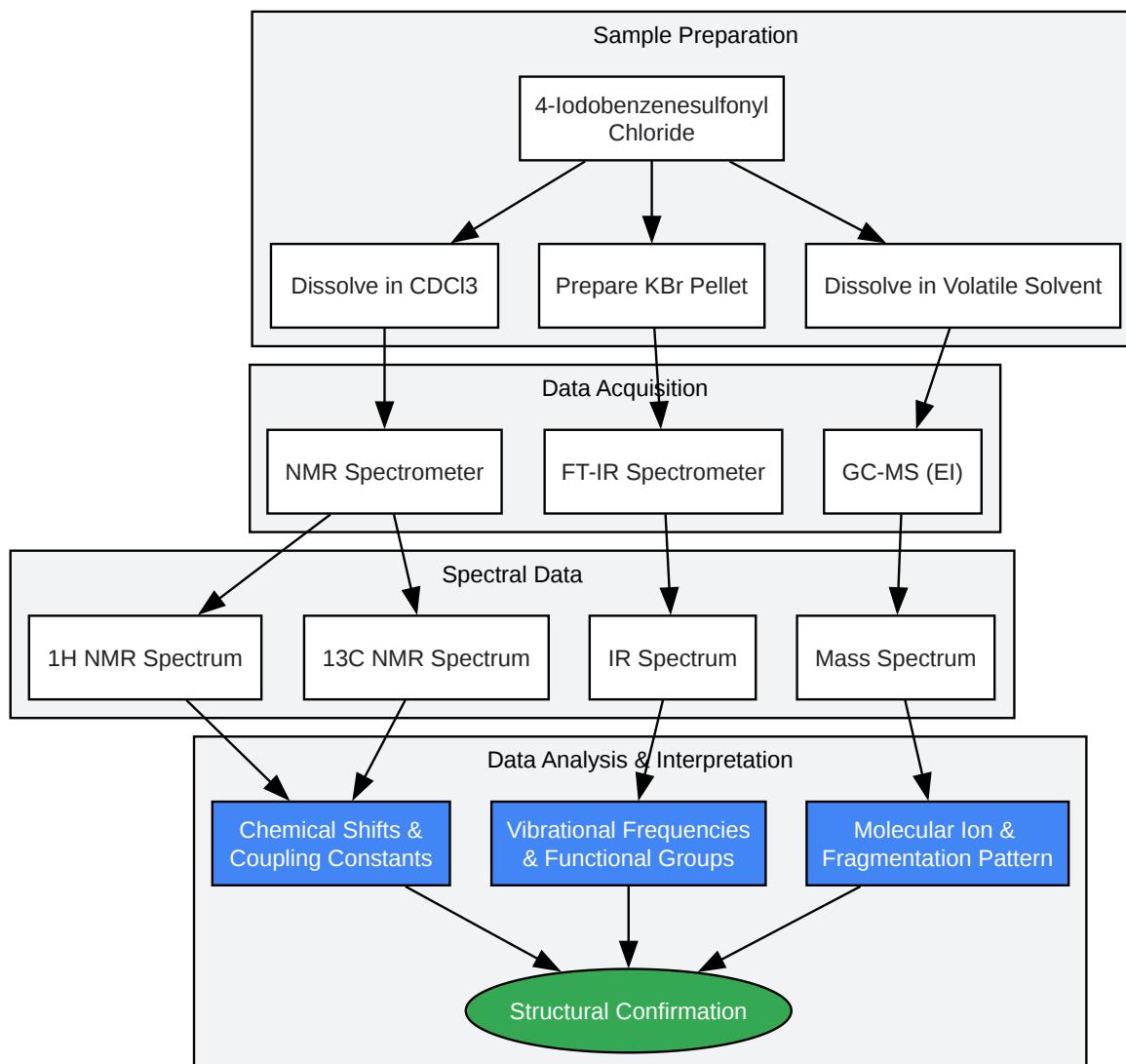
NMR Spectroscopy

A solution of **4-Iodobenzenesulfonyl chloride** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.^[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[2] For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum to singlets for each carbon.^{[5][6]}

FT-IR Spectroscopy (KBr Pellet Method)

The infrared spectrum of solid **4-Iodobenzenesulfonyl chloride** is commonly obtained using the KBr pellet method.^{[10][11][12][13][14]}

- Sample Preparation: Approximately 1-2 mg of finely ground **4-Iodobenzenesulfonyl chloride** is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.^[13]
- Pellet Formation: The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[12]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is also acquired for background correction.


Mass Spectrometry (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common technique for the analysis of volatile and thermally stable compounds like **4-Iodobenzenesulfonyl chloride**.^{[15][16][17][18][19]}

- Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[18] The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar or mid-polar column).[16]
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **4-Iodobenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **4-Iodobenzenesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ヨードベンゼンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. 4-Iodobenzenesulfonyl chloride(98-61-3) 1H NMR spectrum [chemicalbook.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. shimadzu.com [shimadzu.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- To cite this document: BenchChem. [Spectral Analysis of 4-Iodobenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203014#spectral-data-for-4-iodobenzenesulfonyl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com